molecular formula C23H32N2O4 B3462083 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No. B3462083
M. Wt: 400.5 g/mol
InChI Key: LTGXRWFAYVTBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, also known as GBR-12909, is a piperazine derivative that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. This compound has been found to have a high affinity for the dopamine transporter, making it a promising candidate for the treatment of conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine works by blocking the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By preventing the reuptake of dopamine, this compound increases the amount of dopamine available in the brain, leading to increased dopamine signaling and improved function in areas of the brain that are affected by dopamine depletion.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased dopamine release, improved motor function, and reduced drug-seeking behavior. It has also been shown to have antidepressant effects in animal models, although further research is needed to determine its potential use as an antidepressant medication.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine in lab experiments is its high affinity for the dopamine transporter, which allows for precise modulation of dopamine signaling in the brain. However, one limitation is its potential for abuse and addiction, which must be carefully considered when designing experiments involving this compound.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, including:
1. Further studies on its potential use as a medication for Parkinson's disease, ADHD, and addiction.
2. Investigation of its potential use as an antidepressant medication.
3. Development of new compounds based on the structure of this compound with improved selectivity and reduced potential for abuse.
4. Exploration of the underlying mechanisms of this compound's effects on dopamine signaling and brain function.
Conclusion:
This compound is a promising compound with potential applications in the treatment of various neurological and psychiatric disorders. Its high affinity for the dopamine transporter makes it a valuable tool for studying dopamine signaling in the brain, although its potential for abuse and addiction must be carefully considered. Further research is needed to fully understand the mechanisms underlying its effects and to develop new compounds with improved selectivity and safety profiles.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. In animal studies, it has been found to increase dopamine levels in the brain, leading to improvements in motor function and cognitive performance. It has also been shown to reduce the reinforcing effects of drugs such as cocaine and amphetamines, making it a potential treatment for addiction.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-5-29-23-15-19(7-9-21(23)27-3)17-25-12-10-24(11-13-25)16-18-6-8-20(26-2)22(14-18)28-4/h6-9,14-15H,5,10-13,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGXRWFAYVTBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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